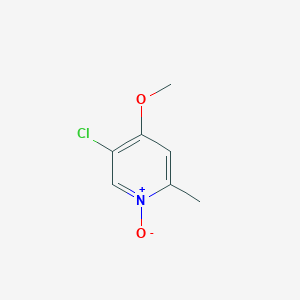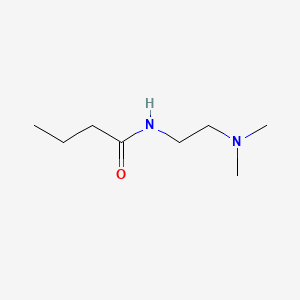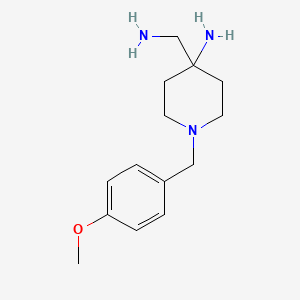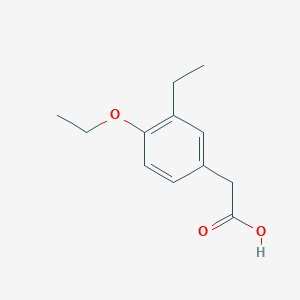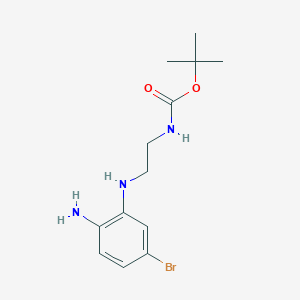
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-amino-5-bromophenylamino)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate involves its interaction with specific molecular targets. The amino and bromophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(methylamino)ethylcarbamate
- Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
Uniqueness
Tert-butyl 2-(2-amino-5-bromophenylamino)ethylcarbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .
Propiedades
Fórmula molecular |
C13H20BrN3O2 |
|---|---|
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-amino-5-bromoanilino)ethyl]carbamate |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-8-9(14)4-5-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |
Clave InChI |
IOWVNWZRIQAUAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


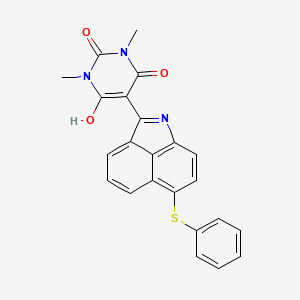
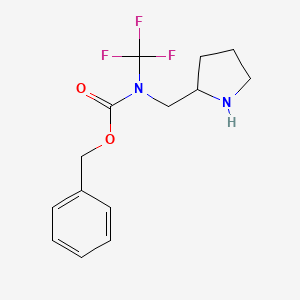
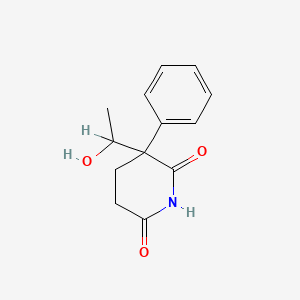
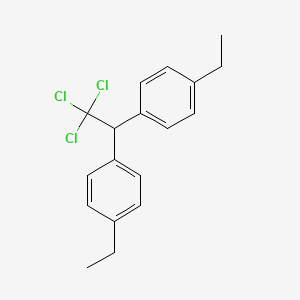
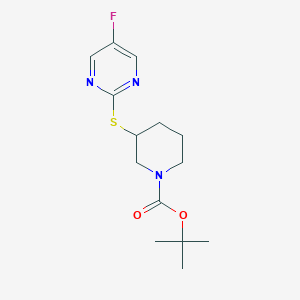
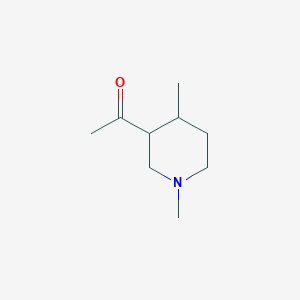
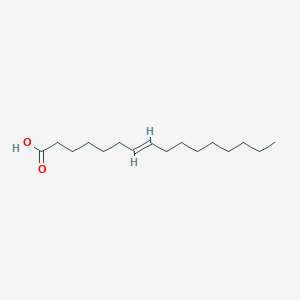
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
